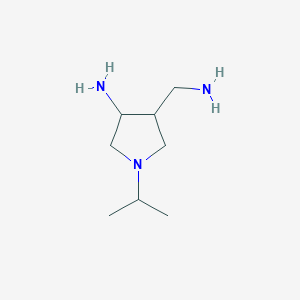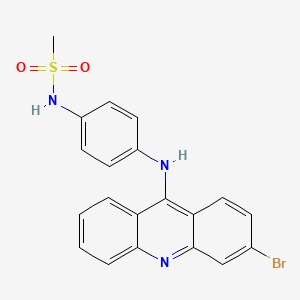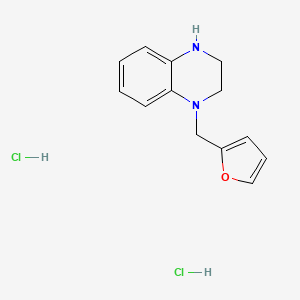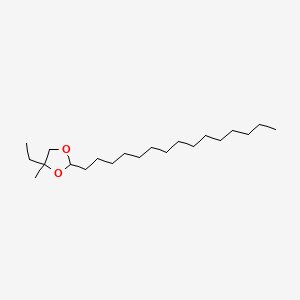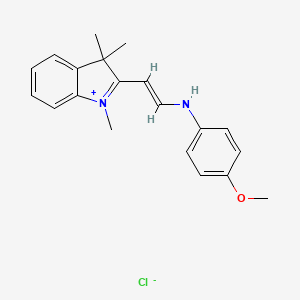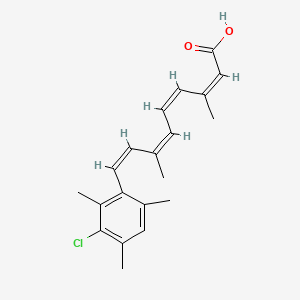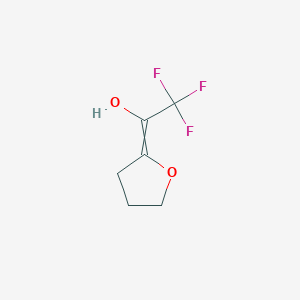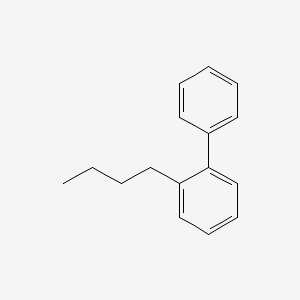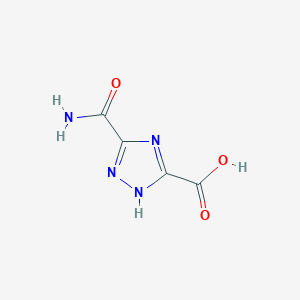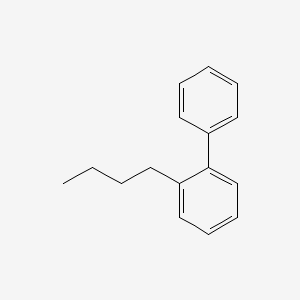
2-Butylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions. The presence of the butyl group can influence the compound’s physical and chemical properties, making it useful in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butylbiphenyl can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a butylboronic acid with a halogenated biphenyl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(PPh₃)₄.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods such as the Friedel-Crafts alkylation due to its simplicity and high yield. The reaction conditions are optimized to ensure minimal by-products and efficient separation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: The biphenyl rings can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls, nitro-biphenyls.
Applications De Recherche Scientifique
2-Butylbiphenyl has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, liquid crystals, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Butylbiphenyl depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, influencing their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their activity. The butyl group can also modulate the compound’s hydrophobicity, influencing its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
2-Butylbiphenyl can be compared with other biphenyl derivatives such as:
2-Methylbiphenyl: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and reactivity.
4-Butylbiphenyl: The butyl group is attached to the fourth position on the biphenyl ring, leading to different steric and electronic effects.
2,2’-Dibutylbiphenyl: Contains two butyl groups, one on each benzene ring, resulting in increased hydrophobicity and different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical properties and reactivity, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
54532-97-7 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-butyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3 |
Clé InChI |
RMSGQZDGSZOJMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
